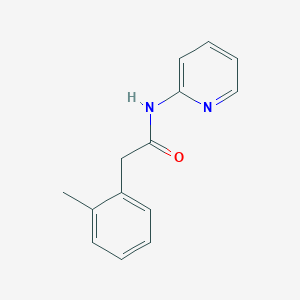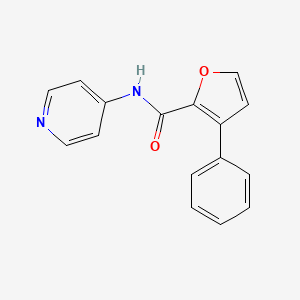
N-ethyl-1-methylindole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-1-methylindole-3-carboxamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-ethyl-1-methylindole-3-carboxamide is believed to involve the inhibition of glycogen synthase kinase-3β (N-ethyl-1-methylindole-3-carboxamideβ), which is a key enzyme involved in several signaling pathways. N-ethyl-1-methylindole-3-carboxamideβ plays a crucial role in the regulation of cell growth, apoptosis, and differentiation. Inhibition of N-ethyl-1-methylindole-3-carboxamideβ by N-ethyl-1-methylindole-3-carboxamide has been shown to modulate several signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, leading to the biological effects observed.
Biochemical and Physiological Effects:
N-ethyl-1-methylindole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to have neuroprotective effects, improving cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-ethyl-1-methylindole-3-carboxamide is its ability to modulate several signaling pathways, making it a promising candidate for the development of new drugs. However, the compound has a limited solubility in water, making it difficult to use in some experimental settings. Additionally, the compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in some applications.
Direcciones Futuras
There are several future directions for the study of N-ethyl-1-methylindole-3-carboxamide. One potential direction is the development of new drugs based on the compound. The ability of N-ethyl-1-methylindole-3-carboxamide to modulate several signaling pathways makes it a promising candidate for the development of drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the investigation of the compound's effects on other signaling pathways and biological processes. The compound's ability to modulate several signaling pathways suggests that it may have additional biological effects that have not yet been explored.
Métodos De Síntesis
The synthesis of N-ethyl-1-methylindole-3-carboxamide involves the reaction of 1-methylindole-3-carboxylic acid with N-ethylglycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
Aplicaciones Científicas De Investigación
N-ethyl-1-methylindole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. The compound has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and various types of cancer.
Propiedades
IUPAC Name |
N-ethyl-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-13-12(15)10-8-14(2)11-7-5-4-6-9(10)11/h4-8H,3H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZKPXZYJHUZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN(C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-1-methylindole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7471096.png)
![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)






![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)


